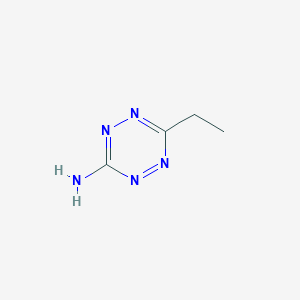

6-Ethyl-1,2,4,5-tetrazin-3-amine

Description

Significance of Nitrogen-Rich Heterocycles in Chemical Research

Nitrogen-rich heterocycles are of paramount importance in numerous areas of chemical research. Their high nitrogen content often imparts unique electronic properties, making them valuable in the development of energetic materials, pharmaceuticals, and functional materials. mdpi.comnih.gov The presence of multiple nitrogen atoms in the heterocyclic ring can lead to high heats of formation, which is a key characteristic for energetic compounds. mdpi.com Furthermore, the lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological molecules and making these compounds promising candidates in drug discovery.

Overview of 1,2,4,5-Tetrazine (B1199680) Core Structure and its Chemical Versatility

The 1,2,4,5-tetrazine, or s-tetrazine, is an aromatic heterocyclic compound with a planar six-membered ring containing four nitrogen atoms. mdpi.com This structural arrangement results in an electron-deficient aromatic system, which is responsible for the characteristic chemical reactivity of tetrazines. One of the most notable reactions of 1,2,4,5-tetrazines is the inverse-electron-demand Diels-Alder (iEDDA) reaction, where the tetrazine acts as the diene and reacts with electron-rich dienophiles. nih.govnih.gov This reaction is known for its exceptionally fast kinetics and bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.govprecisepeg.com This property has led to the extensive use of tetrazines in bioorthogonal chemistry for applications such as cellular imaging and drug delivery. nih.govgoogle.com The 1,2,4,5-tetrazine core can be functionalized at the 3- and 6-positions, allowing for the tuning of its electronic properties and reactivity. nih.gov

Specific Context of Aminosubstituted 1,2,4,5-Tetrazines in Academic Inquiry

Aminosubstituted 1,2,4,5-tetrazines are a subclass of tetrazine derivatives that have garnered significant interest in academic research. The introduction of an amino group can modulate the electronic properties of the tetrazine ring, influencing its reactivity and potential applications. ub.edu For instance, the amino group can act as a hydrogen bond donor, which can be important for molecular recognition and binding. Research into aminosubstituted tetrazines has explored their potential as building blocks for more complex molecules, including high-nitrogen content materials and compounds with potential biological activity. researchgate.netbeilstein-journals.org The synthesis of asymmetrically substituted 3-amino-6-alkyl-1,2,4,5-tetrazines remains an area of active investigation, with methods like the Pinner synthesis being commonly employed. mdpi.com

Chemical Profile of 6-Ethyl-1,2,4,5-tetrazin-3-amine

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 79329-75-2 |

| Molecular Formula | C₄H₇N₅ |

| Molecular Weight | 125.13 g/mol |

| SMILES | CCC1=NN=C(N)N=N1 |

Properties

CAS No. |

79329-75-2 |

|---|---|

Molecular Formula |

C4H7N5 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

6-ethyl-1,2,4,5-tetrazin-3-amine |

InChI |

InChI=1S/C4H7N5/c1-2-3-6-8-4(5)9-7-3/h2H2,1H3,(H2,5,8,9) |

InChI Key |

LUZRMBKTXKSYIZ-UHFFFAOYSA-N |

SMILES |

CCC1=NN=C(N=N1)N |

Canonical SMILES |

CCC1=NN=C(N=N1)N |

Origin of Product |

United States |

Theoretical and Computational Studies of 6 Ethyl 1,2,4,5 Tetrazin 3 Amine and Tetrazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of nitrogen-rich heterocyclic systems like tetrazines. These methods provide insights into molecular geometries, electronic structures, and reactivity, which are crucial for the rational design of new materials.

Density Functional Theory (DFT) for Molecular Structures and Electronic Properties

Density Functional Theory (DFT) is a widely employed computational method for investigating the properties of tetrazine derivatives due to its favorable balance of accuracy and computational cost. rsc.org DFT calculations are instrumental in predicting the optimized geometries, including bond lengths and angles, of tetrazine compounds. For instance, studies on various substituted tetrazines reveal that the geometry of the tetrazine ring is sensitive to the electronic nature of its substituents. bohrium.com

DFT is also used to determine key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability and reactivity of a molecule. For tetrazines, which are known for their role in inverse electron-demand Diels-Alder reactions, the LUMO energy is particularly important. nih.gov Electron-withdrawing substituents tend to lower the LUMO energy, enhancing reactivity, while electron-donating groups, such as the amino and ethyl groups in 6-ethyl-1,2,4,5-tetrazin-3-amine, would be expected to raise the LUMO energy, potentially decreasing its reactivity in such cycloadditions compared to unsubstituted tetrazine.

A representative table of computed geometric parameters for a generic 3-amino-6-alkyl-1,2,4,5-tetrazine based on DFT calculations is presented below.

| Parameter | Typical Value |

| C-N (ring) bond length | 1.33 - 1.34 Å |

| N-N (ring) bond length | 1.32 - 1.33 Å |

| C-N (amino) bond length | 1.35 - 1.37 Å |

| C-C (alkyl) bond length | 1.50 - 1.52 Å |

| N-C-N bond angle | ~126° |

| C-N-N bond angle | ~117° |

This table presents generalized data based on typical values found in computational studies of substituted tetrazines.

Post-Hartree-Fock Methods

For more accurate predictions of electronic properties and reaction energetics, post-Hartree-Fock methods are often employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly account for electron correlation, which is often crucial for accurately describing nitrogen-rich systems. pku.edu.cn While computationally more demanding than DFT, post-Hartree-Fock methods can provide benchmark-quality data for properties like reaction barriers and excited state energies. nih.gov

For example, calculations at the CASMP2/CASSCF level of theory have been used to investigate the decomposition pathways of s-tetrazine and its derivatives, revealing how substituents alter the potential energy surfaces and lead to different reaction mechanisms. nih.gov Such high-level calculations are invaluable for understanding the fundamental chemistry of these energetic and reactive molecules.

Prediction of Thermochemical Parameters

The thermochemical properties of tetrazine derivatives are of significant interest, particularly for their application as energetic materials. Computational methods provide a powerful tool for predicting these properties, which can be challenging to measure experimentally.

Heats of Formation (HOF) via Isodesmic Reactions

The heat of formation (HOF) is a key parameter that quantifies the energy content of a molecule. A common and reliable method for calculating HOFs is through the use of isodesmic reactions. sci-hub.se An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a cancellation of systematic errors in the quantum chemical calculations, resulting in more accurate HOF predictions.

For a target molecule like this compound, an appropriate isodesmic reaction would involve known reference compounds. The enthalpy of the isodesmic reaction is calculated from the computed total energies of all species involved. The HOF of the target molecule can then be derived using the known experimental HOFs of the reference compounds. Numerous studies have successfully applied this methodology to a wide range of tetrazine derivatives, demonstrating its predictive power. researchgate.net

The table below shows representative calculated heats of formation for some amino-substituted tetrazine compounds from the literature, illustrating the impact of substituents on this key thermochemical parameter.

| Compound | Calculated HOF (kJ/mol) |

| 3,6-diamino-1,2,4,5-tetrazine | 278.2 |

| Tris(1,2,4,5-tetrazin-3-yl)amine | 1371 |

| 3,3′-Azobis(6-amino-1,2,4,5-tetrazine) | 882.9 |

Data is sourced from computational studies on substituted tetrazines and may vary depending on the level of theory used. researchgate.netresearchgate.netresearchgate.net

Thermodynamic Properties and Stability

Beyond the heat of formation, computational chemistry can predict other important thermodynamic properties such as entropy, heat capacity, and Gibbs free energy. These properties are crucial for understanding the thermal stability and decomposition behavior of tetrazine compounds. mdpi.com For instance, the thermal stability of asymmetrically substituted tetrazines has been investigated, revealing how different functional groups influence decomposition temperatures.

Analysis of Electronic Structure and Bonding

The electronic structure and bonding of the tetrazine ring are key to its unique properties. The 1,2,4,5-tetrazine (B1199680) ring is an electron-deficient aromatic system, which makes it a strong electron acceptor. researchgate.net This property is central to its reactivity in inverse electron-demand Diels-Alder reactions.

Computational studies on substituted tetrazines have shown that the nature and position of substituents have a significant impact on their electronic properties and reactivity. nih.govacs.org For example, a study on aryltetrazines demonstrated that substituents on the phenyl ring influence the reactivity towards cycloaddition reactions. nih.gov While this compound lacks an aryl group, the principles of substituent effects on the tetrazine core remain applicable.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study bonding interactions and electron delocalization in molecules. In the context of this compound and related tetrazine systems, NBO analysis provides insights into the electronic structure that governs their reactivity.

Studies on substituted tetrazines have revealed significant donor-acceptor interactions within the tetrazine ring. lukasiewicz.gov.pl The interaction energies, denoted as E(2), quantify the delocalization of electrons from a donor NBO to an acceptor NBO. For instance, strong interactions between π bonding orbitals and π* antibonding orbitals are observed within the tetrazine core. lukasiewicz.gov.pl When a substituent, such as an ethyl or amino group, is attached to the tetrazine ring, changes in the bond lengths are observed. Typically, the C-N bonds adjacent to the substituent lengthen, while the N-N bond lengths tend to decrease. lukasiewicz.gov.pl

| System | Key NBO Interaction | Observation | Reference |

|---|---|---|---|

| Substituted Tetrazines | π → π | Strong donor-acceptor interactions within the tetrazine ring. | lukasiewicz.gov.pl |

| 2-Pyridyl-tetrazine + TCO | nN → σC–N | Increased donation from pyridyl lone pair to tetrazine C–N antibonding orbital. | nih.govacs.org |

| 2-Pyridyl-tetrazine + TCO | Intermolecular Hydrogen Bond | Weak interaction between pyridyl nitrogen and vinylic C-H of TCO. | nih.govacs.org |

HOMO-LUMO Energy Gaps

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining the chemical reactivity and stability of a molecule. In inverse electron demand Diels-Alder (IEDDA) reactions, which are characteristic of tetrazines, the reactivity is largely governed by the interaction between the LUMO of the tetrazine (the diene) and the HOMO of the dienophile. nih.gov

A smaller HOMO-LUMO gap in a tetrazine derivative generally indicates higher reactivity. rsc.org Electron-withdrawing substituents on the tetrazine ring lower the energy of the LUMO, leading to a smaller energy gap with the HOMO of an electron-rich dienophile, thus accelerating the reaction. nih.govresearchgate.netdigitellinc.comnih.gov Conversely, electron-donating groups increase the LUMO energy, which can decrease the reaction rate. acs.org

For example, studies have shown that the LUMO+1 energies of tetrazines can vary significantly with different substituents, impacting their IEDDA reactivity. acs.org The average HOMO-LUMO gap for 1,2,3,5-tetrazines is noted to be significantly smaller than that of benzene (B151609). rsc.org The specific substitution pattern on the tetrazine ring, including the presence of alkyl or amino groups, can fine-tune this energy gap. rsc.org Theoretical calculations have been used to predict the HOMO-LUMO gaps for various substituted tetrazines, providing a valuable tool for understanding their structure-reactivity relationships. digitellinc.comresearchgate.net The partial substitution of carbon with nitrogen atoms in the tetrazine ring leads to a narrowing of the HOMO-LUMO band gap compared to benzene derivatives. umons.ac.be

| Factor | Effect on HOMO-LUMO Gap | Effect on IEDDA Reactivity | Reference |

|---|---|---|---|

| Electron-withdrawing substituents | Decreases | Increases | nih.govresearchgate.netdigitellinc.comnih.gov |

| Electron-donating substituents | Increases | Decreases | acs.org |

| Substitution of C with N in the ring | Decreases (compared to benzene) | Increases | umons.ac.be |

Electron Density and Localization Analyses (AIM, ELF, NCI)

Atoms in Molecules (AIM), Electron Localization Function (ELF), and Non-Covalent Interaction (NCI) analyses are computational techniques that provide detailed insights into the electronic structure, bonding, and intermolecular interactions of molecules like this compound.

Electron Localization Function (ELF) analysis is a method to visualize the likelihood of finding an electron in a particular region of space. wikipedia.org It effectively maps out electron pair probability, allowing for the identification of core and valence electrons, covalent bonds, and lone pairs. wikipedia.org For tetrazine systems, ELF analysis has been used to study the bonding changes that occur during chemical reactions. nih.gov For instance, in the aza-Diels-Alder reaction of a dinitro-substituted tetrazine, ELF analysis showed that the activation energy is primarily associated with the depopulation of the C=C and C=N double bonds. nih.govresearchgate.net

Atoms in Molecules (AIM) theory, pioneered by Richard Bader, partitions the electron density of a molecule into atomic basins based on zero-flux surfaces. wikipedia.org This allows for the characterization of chemical bonds and intermolecular interactions.

Non-Covalent Interaction (NCI) analysis is used to identify and visualize weak interactions, such as hydrogen bonds and van der Waals forces, which can be crucial for understanding molecular packing in crystals and the stability of reaction intermediates. nih.govfrontiersin.org In the context of energetic materials based on asymmetrically substituted tetrazines, NCI analysis has revealed that a high proportion of strong hydrogen bonds can contribute to lower impact sensitivity. frontiersin.orgfrontiersin.org NCI analysis can also reveal non-covalent interactions between substituents and the tetrazine ring that can influence transition state geometries. nih.gov

| Analysis Method | Application | Key Finding | Reference |

|---|---|---|---|

| Electron Localization Function (ELF) | Studying bonding changes during reactions. | Activation energy in an aza-Diels-Alder reaction is linked to the depopulation of double bonds. | nih.govresearchgate.net |

| Non-Covalent Interaction (NCI) | Analyzing intermolecular forces in energetic materials. | Strong hydrogen bonds can lead to lower impact sensitivity in substituted tetrazines. | frontiersin.orgfrontiersin.org |

| Non-Covalent Interaction (NCI) | Identifying interactions in transition states. | Reveals interactions between substituents and the tetrazine framework. | nih.gov |

Computational Mechanistic Investigations

Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of reactions involving tetrazines, including identifying transition states and intermediates. For the characteristic inverse electron demand Diels-Alder (IEDDA) reaction of tetrazines, the process typically involves a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release molecular nitrogen. nih.gov

Theoretical studies have investigated the energy surfaces of these reactions, revealing interesting features. For some tetrazine cycloadditions, it has been suggested that there might be no energy barrier for the loss of nitrogen from the bicyclic intermediate, making the intermediate itself a transition state. tdl.org This leads to a mechanism with two sequential transition states: one for the initial cycloaddition and another for the nitrogen extrusion. tdl.org

The nature of the substituents on the tetrazine ring significantly influences the reaction pathway and the structure of the transition state. For instance, in reactions with amidines, a concerted Diels-Alder transition state could not be located computationally; instead, a stepwise pathway was favored. escholarship.org This stepwise mechanism involves an initial nucleophilic attack of the amidine on the tetrazine, forming a zwitterionic intermediate. escholarship.org The geometry of the transition state can also be affected by substituent-induced distortions of the tetrazine ring. nih.govnih.gov

| Reaction Type | Proposed Mechanism | Key Computational Insight | Reference |

|---|---|---|---|

| IEDDA with alkenes | [4+2] cycloaddition followed by retro-Diels-Alder | The bicyclic intermediate may be a transition state for N2 loss. | tdl.org |

| Reaction with amidines | Stepwise nucleophilic addition-cyclization | A concerted Diels-Alder pathway was not found. | escholarship.org |

| IEDDA with styrenes | Asynchronous [4+2] cycloaddition | High regioselectivity is observed due to electronic and steric factors. | acs.org |

Rational Design of Substituents for Enhanced Reactivity

Computational methods are instrumental in the rational design of novel tetrazine derivatives with tailored reactivity and stability. A key challenge in this area is balancing the enhanced reactivity towards dienophiles with stability against degradation, particularly in biological environments. nih.govdigitellinc.comnih.gov

It is well-established that electron-withdrawing substituents generally increase the reactivity of tetrazines in IEDDA reactions by lowering the LUMO energy. acs.orgresearchgate.netnih.gov However, these same electronic effects can also increase the susceptibility of the tetrazine to nucleophilic attack and decomposition. digitellinc.com

Computational studies have revealed more nuanced strategies for enhancing reactivity. For example, intramolecular repulsion between substituents and the tetrazine ring can distort the tetrazine from planarity. nih.govnih.gov This pre-distortion can lower the activation energy of the cycloaddition step without necessarily increasing the molecule's instability. nih.govnih.gov This provides a design principle to overcome the conventional reactivity-stability trade-off.

Furthermore, computational screening of various substituents can identify candidates that offer an optimal balance of properties. For instance, sulfone- and sulfoxide-substituted tetrazines have been computationally identified as having a favorable reactivity profile due to secondary orbital interactions with the dienophile. rsc.org The distortion/interaction model is a valuable computational tool for understanding these effects. acs.orgrsc.org

| Design Strategy | Mechanism | Desired Outcome | Reference |

|---|---|---|---|

| Introduce electron-withdrawing groups | Lowers LUMO energy | Enhanced IEDDA reactivity | acs.orgresearchgate.netnih.gov |

| Induce intramolecular repulsion | Distorts tetrazine ring towards transition state geometry | Increased reactivity without compromising stability | nih.govnih.gov |

| Utilize secondary orbital interactions | Stabilizes the transition state | Improved reactivity/stability profile | rsc.org |

| Combine bulky and electron-withdrawing groups | Enhances reactivity while maintaining stability | Overcomes reactivity/stability trade-off for specific reactions | digitellinc.com |

Molecular Mechanics and Crystal Structure Prediction

Molecular mechanics and crystal structure prediction are computational tools used to understand and forecast the solid-state properties of molecules like this compound. These methods are particularly important for energetic materials, where crystal density is a key determinant of performance.

Crystal structure prediction (CSP) involves generating a multitude of possible crystal packings for a given molecule and ranking them based on their lattice energies. researchgate.netacs.org This can be achieved using methods like the atom-atom potential function method, often with refined parameters for intermolecular interactions. researchgate.net The electrostatic interactions are a critical component of these calculations. researchgate.net

For complex molecules like tetrazino-tetrazine tetraoxide (TTTO), specialized force fields and evolutionary algorithms are employed to search for the most stable crystal structures. acs.org The predicted crystal structures can then be used to estimate important properties like density and detonation performance. acs.org

The crystal structure of a homoaromatic dihydrotetrazine, 6-ethyl-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine, has been elucidated by X-ray analysis, revealing a boat conformation. groenkennisnet.nlwur.nl This experimental data provides a valuable benchmark for validating and refining computational models for related tetrazine systems. The study of noncovalent interactions, as revealed by these methods, is crucial for understanding the packing forces that determine the crystal structure. frontiersin.org

| Method | Application | Example | Reference |

|---|---|---|---|

| Atom-Atom Potential Function Method | Crystal packing simulation and lattice energy calculation. | Prediction of crystal structures for TTTO isomers. | researchgate.net |

| Evolutionary Algorithms (e.g., USPEX) | Efficiently searching for the most stable crystal structures. | Predicting the crystal density of TTTO and its isomer. | acs.org |

| X-ray Crystallography | Experimental determination of crystal structure. | Elucidation of the boat conformation of 6-ethyl-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine. | groenkennisnet.nlwur.nl |

Structure Property Relationships in 6 Ethyl 1,2,4,5 Tetrazin 3 Amine and Derivatives

Influence of Substituents on Molecular Electronic Properties

The electronic nature of the 1,2,4,5-tetrazine (B1199680) ring is highly sensitive to the substituents at the 3- and 6-positions. nih.gov These substituents modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn influences the molecule's reactivity, particularly in cycloaddition reactions. researchgate.netacs.org

The reactivity of 1,2,4,5-tetrazines in inverse electron-demand Diels-Alder (IEDDA) reactions is a key feature, and it is profoundly affected by the electronic character of its substituents. nih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): Attaching EWGs to the tetrazine scaffold enhances its reactivity. EWGs lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which results in a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of a dienophile, leading to stronger orbital interactions. researchgate.netacs.org Furthermore, EWGs destabilize the ground state of the tetrazine molecule, which reduces the energy required to distort it into the transition state geometry for the cycloaddition reaction. researchgate.netacs.org For instance, the introduction of a nitro group has been shown to decrease the yield in certain synthetic pathways, reflecting a change in the electronic nature and stability of the intermediates. mdpi.com

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as the amino and ethyl groups in 6-Ethyl-1,2,4,5-tetrazin-3-amine, generally decrease the reactivity of the tetrazine in IEDDA reactions. EDGs increase the electron density of the tetrazine ring, raising the energy of its LUMO and thus weakening the interaction with dienophiles. Tetrazines substituted with EDGs tend to exhibit greater stability but slower cycloaddition kinetics. acs.org However, in some synthetic routes, EDGs like methoxy (B1213986) and tert-butyl groups have been observed to increase reaction yields. mdpi.com

The amine group (-NH₂) in this compound acts as a strong electron-donating group through resonance, while the ethyl group (-CH₂CH₃) is a weak electron-donating group through induction. This specific combination fine-tunes the electronic properties and reactivity of the parent compound.

Table 1: Effect of Substituent Type on Tetrazine Reactivity in IEDDA Reactions

| Substituent Type | Effect on LUMO Energy | Effect on Stability | IEDDA Reaction Rate |

|---|---|---|---|

| Electron-Donating (e.g., -NH₂, -OR) | Increases | Increases | Decreases |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases | Decreases | Increases |

Beyond electronic effects, steric hindrance plays a critical role in the reactivity of tetrazine derivatives. The size and spatial arrangement of substituents at the 3- and 6-positions can significantly influence the accessibility of the tetrazine core to reacting partners. tcichemicals.com

In some cases, steric factors can override electronic trends. For example, studies have shown that less sterically hindered tetrazines, even if electronically less activated, can exhibit faster reaction kinetics than bulkier, more electron-deficient analogues. acs.org This is because the approach of the dienophile is less impeded, lowering the activation energy of the reaction. Research on intramolecular cycloadditions has revealed that a sterically unhindered tetrazine was essential for the reaction to proceed, highlighting the decisive role of sterics. rsc.org

In the context of this compound, the relatively small ethyl and amino groups present a moderate steric profile. However, replacing the ethyl group with a bulkier substituent, such as a tert-butyl group, or the amino group with a larger secondary amine, would be expected to decrease the reaction rate with dienophiles due to increased steric repulsion in the transition state. acs.orgnih.gov This steric influence can also dictate the regioselectivity of reactions by blocking access to one of the nitrogen atoms of the tetrazine ring. nih.gov

Correlation Between Molecular Structure and Spectroscopic Signatures

The molecular structure of this compound and its derivatives is directly reflected in their spectroscopic data. Techniques such as NMR, IR, and UV-Vis spectroscopy provide valuable fingerprints for characterization and for understanding the electronic environment of the molecule.

The most characteristic feature of 1,2,4,5-tetrazines is their intense red or violet color, which arises from a weak n→π* electronic transition in the visible region of the electromagnetic spectrum. mdpi.comresearchgate.net The exact wavelength of this absorption is sensitive to the nature of the substituents. rsc.org

In ¹³C-NMR spectroscopy , the carbon atoms of the tetrazine ring are highly deshielded due to the electronegativity of the adjacent nitrogen atoms, with their signals typically appearing at chemical shifts greater than 160 ppm. mdpi.com The carbons of the ethyl and amino substituents would appear in their characteristic aliphatic and aromatic amine regions, respectively.

Based on data from structurally similar compounds like 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid and 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride, the expected NMR signals for this compound can be inferred. acs.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Tetrazine Ring | C3 | - | ~163-167 |

| Tetrazine Ring | C6 | - | ~167-172 |

| Ethyl | -CH₂- | ~3.0-3.4 | ~28-32 |

| Ethyl | -CH₃ | ~1.3-1.5 | ~12-15 |

| Amino | -NH₂ | Broad signal, variable | - |

Note: Predicted values are based on analogous structures and may vary depending on solvent and other experimental conditions.

IR spectroscopy would reveal characteristic peaks for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the ethyl group (around 2850-2960 cm⁻¹), and C=N and N=N stretching vibrations of the tetrazine ring (in the 1300-1650 cm⁻¹ region).

Modulating Luminescent Properties through Structural Design

While many simple tetrazines are non-fluorescent or weakly fluorescent due to the efficient non-radiative decay from the n→π* excited state, structural modifications can induce or enhance luminescence. mdpi.comresearchgate.net The design of luminescent tetrazines involves manipulating the electronic structure to favor radiative decay pathways, often by influencing the π→π* transitions, which are associated with stronger photoluminescence. mdpi.comresearchgate.net

Introducing substituents that extend the π-conjugated system is a common strategy to enhance fluorescence. mdpi.comsemanticscholar.org Attaching aromatic or heteroaromatic rings to the tetrazine core can lead to derivatives with significant emission in the visible spectrum. rsc.org The luminescent properties are highly dependent on the nature of these attached groups, including their electron-donating or electron-withdrawing character, which affects both the emission wavelength and quantum yield. mdpi.comrsc.org

For this compound, its native fluorescence is expected to be weak. However, it serves as a valuable scaffold for creating highly luminescent materials. For example, the amino group could be functionalized with a fluorophore or a conjugated system. This structural design approach allows for the fine-tuning of photophysical properties, enabling the development of tetrazine-based probes and materials for applications in optoelectronics and biological imaging. mdpi.comsemanticscholar.org

Potential Applications of Substituted 1,2,4,5 Tetrazines in Chemical Science

Advanced Materials Science

The highly conjugated and electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring makes it a valuable component in the design of novel materials with specific electronic and optical properties. thieme-connect.deresearchgate.net

Substituted 1,2,4,5-tetrazines have been investigated for their use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). mdpi.com The electron-withdrawing character of the tetrazine ring can facilitate electron injection and transport, which are crucial properties for n-type semiconductor materials in these devices. researchgate.net The combination of a 1,2,4,5-tetrazine core with other aromatic systems, such as 4H-1,2,4-triazole, has been shown to produce materials with significant luminescent properties. mdpi.com For instance, certain highly-conjugated triazole-tetrazine derivatives have demonstrated strong fluorescence emission with high quantum yields, nearing 1. mdpi.com While direct studies on 6-Ethyl-1,2,4,5-tetrazin-3-amine for these applications are not prominent, its structure suggests potential as a building block for such materials.

Photochromic materials, which change color upon exposure to light, have applications in molecular switches, sensors, and data storage. researchgate.net The mechanism often involves a reversible transformation between two isomers with different absorption spectra. While specific photochromic behavior of this compound is not documented, the broader class of nitrogen-containing heterocycles, including tetrazines, has been explored for these properties. openmedicinalchemistryjournal.com The potential for photo-induced charge separation in related pyridinium-based systems suggests that functionalized tetrazines could be designed to exhibit photochromic behavior. researchgate.net

The 1,2,4,5-tetrazine moiety is a versatile building block for creating advanced polymeric materials. rsc.org Its ability to participate in "click chemistry" reactions, specifically the inverse electron-demand Diels-Alder (iEDDA) reaction with strained alkenes, allows for the efficient and specific formation of polymer chains or cross-linked networks. rsc.orgacs.org These reactions are known for their high speed and selectivity, proceeding readily under mild conditions. iucr.org Furthermore, tetrazines can be incorporated into polymer backbones through other reactions like [3+2] cycloadditions, offering alternative pathways for creating novel energetic polymers without the loss of nitrogen that occurs in iEDDA reactions. rsc.orgrsc.org The amino and ethyl groups on this compound could be further functionalized to create monomers suitable for polymerization.

Table 1: Polymerization Approaches Involving 1,2,4,5-Tetrazines

| Polymerization Method | Reactants | Key Feature | Resultant Polymer Type |

|---|---|---|---|

| Inverse Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkene | Fast and selective "click" reaction, loss of N₂ molecule. acs.orgiucr.org | Cross-linked networks or functionalized polymers. acs.org |

| [3+2] Cycloaddition | Tetrazine with alkyne groups + Azides | "Click-chemistry" that retains the tetrazine ring. rsc.orgrsc.org | Energetic polymers with intact tetrazine scaffold. rsc.orgrsc.org |

Energetic Materials Research

Nitrogen-rich heterocycles are a cornerstone of modern high-energy-density materials (HEDMs) research. mdpi.comat.uaresearchgate.net The high positive heat of formation of these compounds, stemming from the large number of N-N and C-N bonds, is a key indicator of their energetic potential. at.ua

The 1,2,4,5-tetrazine ring is a prime candidate for the backbone of HEDMs due to its high nitrogen content (up to 68% in the unsubstituted ring), thermal stability, and relative insensitivity to stimuli like impact and friction. mdpi.comresearchgate.net The introduction of energetic functional groups, such as amino (-NH₂) and nitro (-NO₂), onto the tetrazine core is a common strategy to enhance detonation performance. researchgate.net

While this compound itself is not a primary energetic material, it serves as a precursor for more complex energetic compounds. The amino group can be converted into more energetic functionalities like nitramines (-NHNO₂) or be linked to other energetic heterocyclic rings. researchgate.net Theoretical calculations are crucial in this field to predict the performance of new compounds, estimating parameters like detonation velocity and pressure. For instance, calculations for tris(1,2,4,5-tetrazin-3-yl)amine derivatives with -NO₂, -ONO₂, and -NHNO₂ substituents predicted significantly higher detonation velocities and pressures compared to the benchmark explosive RDX. researchgate.net

Synthetic Methodologies for Complex Chemical Structures

Versatile Building Blocks in Organic Synthesis

Substituted 1,2,4,5-tetrazines, including this compound, are highly valuable as versatile building blocks in organic synthesis. Their utility stems from the reactivity of the tetrazine core and the ability to introduce a wide array of functional groups at the 3- and 6-positions. The synthesis of the 1,2,4,5-tetrazine ring itself can be achieved through several methods, most notably the Pinner synthesis, which involves the reaction of an iminoester with hydrazine (B178648), followed by oxidation of the resulting dihydro-1,2,4,5-tetrazine intermediate. mdpi.com Variations of this method and others allow for the incorporation of diverse substituents.

The synthesis of asymmetrically substituted tetrazines, such as the titular compound, often requires multi-step procedures. For instance, a common strategy involves preparing a di-substituted precursor, like 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, and then performing a selective nucleophilic substitution at one position. Another powerful approach is the use of 3,6-dichloro-1,2,4,5-tetrazine (B31795) as a starting material, which allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce different groups.

Furthermore, modern cross-coupling reactions have expanded the synthetic toolkit for creating functionalized tetrazines. Palladium-catalyzed methods like Suzuki and Sonogashira couplings enable the introduction of aryl, heteroaryl, and alkynyl groups, providing access to a vast chemical space. bohrium.comacs.org The ability to install different functional groups—such as the ethyl group for modulating steric and electronic properties and the amine group for further conjugation—makes these heterocycles powerful synthons for constructing complex molecules. iucr.org The carboxyl groups at positions 3 and 6 of some tetrazine cores also enable further structural modifications, allowing for the synthesis of a variety of derivatives. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 79329-75-2 matrix-fine-chemicals.com |

| Molecular Formula | C₄H₇N₅ matrix-fine-chemicals.com |

| Molecular Weight | 125.135 g/mol matrix-fine-chemicals.com |

| IUPAC Name | This compound matrix-fine-chemicals.com |

| SMILES | CCC1=NN=C(N)N=N1 matrix-fine-chemicals.com |

| InChI Key | LUZRMBKTXKSYIZ-UHFFFAOYSA-N matrix-fine-chemicals.com |

Role in Modular Chemical Assembly

The structural and reactive nature of the 1,2,4,5-tetrazine scaffold makes it an exceptional platform for modular chemical assembly. This concept involves using well-defined building blocks that can be combined in a predictable and efficient manner to create larger, more complex molecular architectures. A modular one-pot strategy using dual-reactive 3,6-dichloro-1,2,4,5-tetrazine as a starting material provides rapid access to complex ligands through sequential reactions.

The true power of tetrazines in modular assembly is realized through their participation in inverse electron demand Diels-Alder (iEDDA) reactions. bohrium.com In this "click" reaction, the electron-deficient tetrazine ring acts as a diene that rapidly and specifically reacts with an electron-rich dienophile, such as a strained alkene or alkyne (e.g., trans-cyclooctene (B1233481) or norbornene). acs.orgharvard.edu This reaction is highly efficient and forms a stable dihydropyridazine (B8628806) product, which often rearomatizes through the loss of dinitrogen gas.

This ligation chemistry allows for the precise and covalent linking of two different molecular fragments. For example, a tetrazine like this compound can be one module, and a protein or nanoparticle functionalized with a strained alkene can be the other. The amine group on the tetrazine provides a convenient handle for attachment to a payload (like a fluorophore or drug) before the iEDDA reaction, while the ethyl group can subtly tune the reaction kinetics and solubility. harvard.edu This plug-and-play approach is central to applications in bioconjugation, materials science, and drug delivery, where modularity allows for the rapid generation and testing of different molecular combinations. bohrium.comnih.gov

Table 2: Representative Substituted Tetrazines for Modular Assembly

| Compound | Substituent at C3 | Substituent at C6 | Key Feature |

|---|---|---|---|

| 1 | (4-(aminomethyl)phenyl) acs.org | H | Mono-substituted, water-soluble scaffold acs.org |

| 2 | (4-(aminomethyl)phenyl) acs.org | Methyl acs.org | Increased stability compared to mono-substituted acs.org |

| 3 | (4-(aminomethyl)phenyl) acs.org | Pyridin-2-yl acs.org | Electron-withdrawing group enhances reactivity acs.org |

| 4 | (4-(aminomethyl)phenyl) acs.org | Pyrimidin-2-yl acs.org | Highly electron-deficient, very reactive acs.org |

| 5 | (5-aminopentyl) acs.org | H | Aliphatic, flexible linker acs.org |

| 6 | (5-aminopentyl) acs.org | Methyl acs.org | Aliphatic linker with higher stability acs.org |

Orthogonal Reactivity in Multi-Component Systems

Orthogonal reactivity refers to a chemical reaction that can proceed in the presence of, but without interfering with, a range of other functional groups and reactions within the same system. The iEDDA reaction between 1,2,4,5-tetrazines and strained alkenes is a prime example of a truly bioorthogonal process, meaning it can be performed in complex biological environments like living cells or organisms. nih.govnih.gov This unique selectivity allows chemists to "click" molecules together in the presence of a vast excess of other reactive species, such as cellular nucleophiles and electrophiles, without side reactions. researchgate.net

The substituents on the tetrazine ring at the 3- and 6-positions play a critical role in tuning the kinetics of the iEDDA reaction. researchgate.netrsc.org By varying the electronic properties of these substituents, the reaction rate can be modulated over several orders of magnitude. harvard.edu For example, introducing electron-withdrawing groups (like pyridyl or pyrimidinyl) on the tetrazine ring lowers its LUMO energy, accelerating the cycloaddition with the dienophile's HOMO. acs.orgresearchgate.net Conversely, electron-donating groups can slow the reaction.

This tunable reactivity is essential for advanced applications in multi-component systems, such as staged or sequential labeling. rsc.org By using two different tetrazine derivatives with distinct reaction rates, it is possible to selectively label two different targets in the same system by first introducing the faster-reacting tetrazine and then, at a later time, the slower one. This allows for dynamic processes to be tracked with temporal resolution. The specific combination of an ethyl group and an amine group in this compound would confer a specific kinetic profile, placing it within the broad landscape of available tetrazine tools for sophisticated, multi-step chemical biology experiments. nih.govrsc.org

Conclusion and Future Directions in 6 Ethyl 1,2,4,5 Tetrazin 3 Amine Research

Summary of Current Research Landscape

Research into 1,2,4,5-tetrazines, including 6-ethyl-1,2,4,5-tetrazin-3-amine, has expanded dramatically, driven by their diverse applications. mdpi.comannalsofrscb.ro These nitrogen-rich heterocycles are fundamental building blocks in several key areas:

Energetic Materials: The high nitrogen content and positive heats of formation of the tetrazine ring make its derivatives, including amino- and nitro-substituted compounds, prime candidates for high-energy density materials (HEDMs). frontiersin.orgresearchgate.net Research focuses on creating compounds with a favorable balance of high performance and low sensitivity to stimuli like impact and friction. frontiersin.orgresearchgate.net Asymmetrically substituted tetrazines, in particular, have shown promise in delivering high detonation velocities and pressures. frontiersin.org

Bioorthogonal Chemistry: Tetrazines are renowned for their role as dienes in inverse-electron-demand Diels-Alder (iEDDA) reactions. nih.govnih.gov This "click chemistry" reaction is exceptionally fast and selective, allowing for the labeling of biomolecules in living systems without interfering with native biological processes. nih.govoregonstate.edumedchemexpress.com The amino group on this compound can modulate this reactivity, and its derivatives are used to create probes for cellular imaging and diagnostics. rsc.orgnih.govnih.gov

Coordination Chemistry and Materials Science: The nitrogen atoms of the tetrazine ring can act as ligands, enabling the synthesis of metal complexes and metal-organic frameworks (MOFs). researchgate.netrsc.org These materials have potential applications in catalysis and organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com

Emerging Synthetic Challenges and Opportunities

While methods for synthesizing tetrazines have advanced, significant challenges remain, which in turn create opportunities for innovation. The synthesis of unsymmetrically substituted tetrazines like this compound can be particularly difficult, often requiring multi-step procedures with modest yields. frontiersin.orgresearchgate.net

Key Challenges:

Scalability and Yield: Many established synthetic routes, such as the Pinner-type condensation of nitriles with hydrazine (B178648) followed by oxidation, can suffer from low yields, especially for alkyl-substituted tetrazines. nih.govthieme-connect.com

Regioselectivity: Introducing different substituents at the 3- and 6-positions of the tetrazine ring requires precise control over the reaction conditions to avoid the formation of undesired isomers. frontiersin.org

Precursor Stability: Some reaction intermediates, such as dihydro-1,2,4,5-tetrazines, can be unstable, complicating purification and subsequent reactions. beilstein-journals.org

Future Opportunities:

Novel Catalysis: The development of new catalytic systems, such as the use of Lewis acids to activate nitriles, has already shown promise for improving reaction yields. thieme-connect.com Further exploration of metal-catalyzed cross-coupling reactions, like Liebeskind-Srogl and Suzuki couplings, could provide more direct and efficient routes to functionalized tetrazines. nih.gov

Green Chemistry Approaches: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for some tetrazine derivatives, offering a more environmentally benign alternative to conventional heating methods. viirj.orgijrpr.com

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, improve safety (especially when handling energetic intermediates), and facilitate scalability.

Unexplored Reactivity Profiles and Mechanistic Questions

The inverse-electron-demand Diels-Alder (iEDDA) reaction is the most studied aspect of tetrazine reactivity. beilstein-journals.org However, the full scope of their chemical behavior is far from completely understood.

Unexplored Reactivity:

Alternative Cycloadditions: While the [4+2] cycloaddition is dominant, recent studies have shown that under specific conditions, such as in the presence of hexafluoroisopropanol (HFIP), 1,2,4,5-tetrazines can undergo an unprecedented formal [4+2] cycloaddition across two nitrogen atoms (N1/N4) with enamines. nih.gov Exploring the substrate scope and mechanism of this and other non-canonical cycloadditions is a key area for future research.

Photochemistry: The photochemical properties of many tetrazine derivatives remain largely unexplored. Light-activated fragmentation of the tetrazine ring is one emerging application that can trigger a fluorescent response, but a deeper mechanistic understanding is needed. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient tetrazine ring is susceptible to nucleophilic attack. While this can be a challenge to stability, it also presents a synthetic opportunity. For example, 3-bromotetrazines have been used as versatile platforms for introducing a wide range of functional groups via SNAr reactions. nih.gov A more systematic study of the kinetics and scope of these reactions for amino-substituted tetrazines is warranted.

Mechanistic Questions:

Reaction Pathways: For some reactions, the precise mechanism—whether it proceeds through a concerted Diels-Alder pathway or a stepwise addition-elimination sequence—is still a matter of investigation and can depend subtly on the reactants and conditions. researchgate.netnih.gov

Catalyst Role: In organocatalyzed reactions involving tetrazines, such as the L-proline-catalyzed formation of pyridazines, the exact role of the catalyst and the structure of key intermediates are areas of active study. beilstein-journals.org

"Kinetic Turn-On" Probes: It has been predicted and demonstrated that N-acylation of 3-aminotetrazines can dramatically increase their reactivity in iEDDA reactions. thieme-connect.com Fully understanding and exploiting this "kinetic turn-on" phenomenon could lead to probes that become highly reactive only after a specific biological event or chemical transformation. thieme-connect.com

Advances in Computational Prediction and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of tetrazine derivatives. tandfonline.comijnc.irmdpi.com

Current Applications of Computational Methods:

Property Prediction: DFT calculations are used to predict fundamental properties such as enthalpies of formation, molecular geometry, and electronic structure (HOMO/LUMO energies). tandfonline.comacs.orgbibliotekanauki.pl These predictions are crucial for designing new energetic materials with desired detonation performance and stability. acs.orgacs.orgbohrium.com

Reaction Mechanisms: Computational studies help elucidate reaction pathways and transition state energies, providing insight into why certain reactions are favored over others. beilstein-journals.orgrsc.org For example, calculations have been used to explain the preference for the standard C3/C6 cycloaddition over the N1/N4 pathway in the absence of specific solvent effects. nih.gov

Spectroscopic Analysis: Calculations can aid in the interpretation of experimental spectroscopic data (IR, NMR) to confirm the structure of newly synthesized compounds. mdpi.com

Future Directions in Computational Chemistry:

High-Throughput Screening: Computational methods can be used to screen large virtual libraries of tetrazine derivatives to identify candidates with optimal properties for specific applications, be it reactivity in bioorthogonal reactions or performance as an energetic material. rsc.org

Dynamic and Solvent Effects: Moving beyond gas-phase calculations to more accurately model reaction dynamics and the influence of solvent molecules will provide a more realistic picture of reactivity, particularly for reactions in complex biological media.

Machine Learning: Integrating machine learning models with DFT calculations could accelerate the discovery of new materials by learning structure-property relationships from existing data to predict the characteristics of novel, untested compounds.

Table 1: Computationally Predicted Properties of Substituted Tetrazines

| Property | Group Effect on Tetrazine Core | Reference |

| Heat of Formation (HOF) | Increased by -CN, -N3 groups | acs.org |

| Thermal Stability | Enhanced by -NH2, -OH, -Cl groups | acs.org |

| Detonation Performance | Enhanced by -NF2, -NO2 groups | acs.org |

| iEDDA Reactivity | Increased by electron-withdrawing groups (e.g., sulfones, nitriles) | rsc.org |

| iEDDA Reactivity | Decreased by electron-donating groups (e.g., amino, alkylsulfanyl) | rsc.org |

Prospects for Novel Chemical Methodologies and Applications

The unique reactivity of this compound and its relatives continues to inspire the development of new chemical tools and applications.

Orthogonal Bio-conjugation: The discovery that isomeric tetrazines (e.g., 1,2,3,5-tetrazines) react selectively with different partners (amidines instead of strained alkenes) opens the door to multiple, simultaneous, and non-interfering labeling reactions within the same system. nih.govacs.orgsciencedaily.com This creates possibilities for more complex biological experiments.

Fluorogenic Probes: Research is focused on designing tetrazine-based probes where the fluorescence is "turned on" only after the tetrazine reacts. rsc.org Understanding the quenching mechanisms, such as photoinduced electron transfer (PET) and photoinduced charge centralization (PCC), is key to developing brighter probes, especially in the near-infrared (NIR) region for deep-tissue imaging. rsc.org

Advanced Imaging Modalities: Isotopically labeled tetrazines (e.g., with ¹⁵N) are being explored as tags for hyperpolarized magnetic resonance imaging (HP-MRI). duke.edu The bioorthogonal reaction releases hyperpolarized ¹⁵N₂ gas, offering a highly sensitive and specific imaging signal. duke.edu

Drug Delivery and Theranostics: The ability to target tetrazines to specific sites (e.g., cancer cells) before introducing a reactive, drug-conjugated partner allows for pre-targeted drug delivery, potentially reducing side effects. nih.gov

Interdisciplinary Research Avenues in Tetrazine Chemistry

The future of this compound research is inherently interdisciplinary, bridging fundamental chemistry with applied sciences.

Chemical Biology: The site-specific incorporation of tetrazine-containing unnatural amino acids into proteins via genetic code expansion is a powerful technique. oregonstate.edu This allows researchers to place a reactive handle at any position on a protein, enabling detailed studies of protein function and interaction in living cells. oregonstate.edu

Materials Science: The self-assembly of tetrazine derivatives into well-ordered structures like MOFs or liquid crystals is an area with significant growth potential. The electronic properties of the tetrazine ring could be harnessed to create novel semiconducting or light-emitting materials.

Medicinal Chemistry: While many applications focus on bio-labeling, tetrazine derivatives themselves have shown a range of biological activities, including anticancer and antimalarial properties. annalsofrscb.ro The 3-aminotetrazine scaffold is a valuable starting point for the synthesis of new potential therapeutic agents. annalsofrscb.ronih.gov

Propulsion and Pyrotechnics: In the field of energetic materials, research is moving towards "green" propellants that produce environmentally benign products like N₂ gas. The high nitrogen content of tetrazines makes them ideal candidates for this purpose. researchgate.net

Q & A

Q. What are the primary synthetic routes for 6-Ethyl-1,2,4,5-tetrazin-3-amine, and what factors influence reaction yields?

Two main pathways are documented:

- Oxidative cyclization of formazans : Formazans (e.g., II in ) are treated with bromine under acidic conditions to generate 3-bromo-6-substituted tetrazines (III), followed by amine substitution. Yield optimization depends on bromine stoichiometry and reaction time.

- Methylthio-tetrazine intermediates : 3-(Methylthio)-6-substituted tetrazines (VII) react with amines via nucleophilic substitution. This method benefits from milder conditions but requires purification of intermediates to avoid sulfur byproducts .

Key factors : Solvent polarity, temperature control (20–60°C), and amine nucleophilicity significantly affect yields (reported 65–70% in optimized cases).

Q. How can spectroscopic techniques (e.g., HRMS, IR) be optimized for characterizing tetrazine derivatives?

- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular formulas (e.g., C10H18N6O2 [M+H]+ with ±0.0001 Da precision). Electrospray ionization (ESI+) is preferred for polar tetrazines .

- Infrared (IR) Spectroscopy : Peaks at 1577 cm⁻¹ (C=N stretching) and 1690 cm⁻¹ (C=O, if present) help identify functional groups. KBr pellet preparation ensures minimal moisture interference .

- NMR Challenges : Tetrazine ring deshielding complicates ¹H/¹³C NMR; deuterated DMSO or CDCl3 with TMS is recommended for baseline resolution .

Q. What strategies enhance the hydrolytic stability of this compound in aqueous environments?

- pH Buffering : Stability increases in mildly acidic conditions (pH 4–6), where protonation of the tetrazine ring reduces nucleophilic attack.

- Steric Shielding : Introducing bulky substituents (e.g., ethyl groups) at the 6-position hinders water access to the reactive tetrazine core.

- Lyophilization : Freeze-drying minimizes hydrolytic degradation during long-term storage .

Q. What are common side reactions during the synthesis of tetrazine-amines, and how can they be mitigated?

- Over-oxidation : Excess bromine in formazan cyclization can lead to tetrazine ring degradation. Use stoichiometric Br2 (1.1 eq) in acetic acid at 0°C .

- Thioether Byproducts : Residual methylthio groups in intermediates (VII) may persist. Purify via silica gel chromatography (hexane/EtOAc 3:1) before amine substitution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of tetrazine-amines with enhanced biological activity?

- Substituent Effects : In antimalarial studies (), electron-withdrawing groups (e.g., -NO2) at the phenyl ring improved activity by 30%. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity to Plasmodium enzymes.

- Amine Selection : N,N-Dialkyl amines (e.g., diethyl) enhance lipophilicity, improving membrane permeability. Compare logP values (CLOGP software) to optimize bioavailability .

Q. What computational methods are effective in predicting the electronic properties of this compound?

- Density Functional Theory (DFT) : B3LYP/6-31G* basis sets calculate HOMO-LUMO gaps (e.g., 4.2 eV for the tetrazine ring), correlating with redox activity.

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning. Software: Gaussian 09 or ORCA .

Q. How can solvent-free or one-pot synthesis approaches be adapted from triazine chemistry to tetrazine systems?

- Triazine Adaptations : reports one-pot triazine synthesis via nitrile-guanidine trimerization. For tetrazines, replace nitriles with amidrazones and optimize cyclization catalysts (e.g., ZnCl2 at 120°C).

- Green Chemistry : Solvent-free ball-milling of hydrazine precursors with ethyl cyanate reduces waste. Monitor reaction progress via in-situ Raman spectroscopy .

Q. What methodologies resolve contradictions in experimental data, such as inconsistent reactivity across studies?

- Controlled Variable Analysis : Isolate factors like solvent polarity (e.g., DMF vs. THF) or trace metal impurities (e.g., Fe³⁺) using design-of-experiments (DoE) software (JMP or MODDE).

- Cross-Validation : Compare XRD-derived bond lengths (SHELX-refined) with DFT-optimized geometries to confirm structural hypotheses. Discrepancies >0.05 Å suggest experimental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.